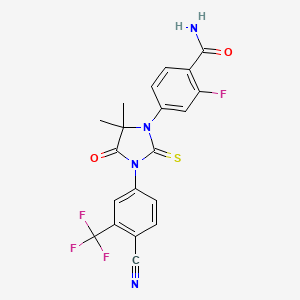

N-Desmethylenzalutamide

Description

Contextualization of N-desmethyl Enzalutamide (B1683756) within Androgen Receptor Signaling Inhibitors

N-desmethyl enzalutamide is classified as a second-generation nonsteroidal antiandrogen (NSAA) and a key androgen receptor signaling inhibitor. wikipedia.orgjhoponline.com The progression of certain cancers, most notably prostate cancer, is heavily reliant on the androgen receptor (AR) signaling pathway. drugbank.comtandfonline.com Androgen receptor signaling inhibitors are a class of drugs designed to interfere with this pathway, thereby impeding cancer cell growth. tandfonline.comtga.gov.au

Significance of N-desmethyl Enzalutamide as an Active Metabolite of Enzalutamide

The clinical significance of N-desmethyl enzalutamide stems from its status as a major and active metabolite of enzalutamide. wikipedia.orgmedchemexpress.comselleckchem.com Following oral administration, enzalutamide is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP3A4, leading to the formation of N-desmethyl enzalutamide. wikipedia.orgdrugbank.comtga.gov.audovepress.com

What makes N-desmethyl enzalutamide particularly important is that it circulates in the plasma at concentrations comparable to its parent drug, enzalutamide, at steady state. wikipedia.orgmedchemexpress.comd-nb.info Furthermore, it demonstrates a similar potency to enzalutamide in its primary and secondary pharmacodynamic effects. medchemexpress.comtargetmol.com This combination of high plasma exposure and potent activity suggests that N-desmethyl enzalutamide substantially contributes to the clinical efficacy of enzalutamide. medchemexpress.comtargetmol.com Another major metabolite, a carboxylic acid derivative, is considered inactive. tga.gov.aunih.gov The prolonged terminal half-life of N-desmethyl enzalutamide, which is longer than that of enzalutamide (approximately 7.8 to 8.6 days versus 5.8 days), further underscores its sustained therapeutic contribution. wikipedia.orgjhoponline.comdrugbank.com

Current State of Research on N-desmethyl Enzalutamide in Preclinical and Clinical Settings

Research into N-desmethyl enzalutamide has been an integral part of the clinical development of enzalutamide. Preclinical studies have established its activity, demonstrating that it exhibits in vitro activity similar to the parent compound. tga.gov.aufda.gov These studies have shown that N-desmethyl enzalutamide, like enzalutamide, lacks androgen receptor agonist activity. tga.gov.au

In the clinical setting, numerous pharmacokinetic studies have characterized the profile of N-desmethyl enzalutamide in patients with metastatic castration-resistant prostate cancer (mCRPC) and healthy volunteers. dovepress.comd-nb.infonih.gov These studies have consistently shown that at steady state, which is achieved in about 28 days, N-desmethyl enzalutamide circulates at plasma concentrations similar to enzalutamide. tga.gov.audovepress.comd-nb.info For instance, at steady state, the mean maximum plasma concentrations (Cmax) for enzalutamide and N-desmethyl enzalutamide have been reported to be 16.6 µg/mL and 12.7 µg/mL, respectively. tga.gov.audovepress.com

Further research has also explored the impact of various factors on the pharmacokinetics of N-desmethyl enzalutamide. For example, studies have shown that renal excretion is an insignificant pathway for its elimination and that mild to moderate hepatic impairment does not have a meaningful effect on the combined exposure of enzalutamide and N-desmethyl enzalutamide. d-nb.infonih.gov

The following table summarizes key pharmacokinetic parameters of N-desmethyl enzalutamide from clinical studies:

| Parameter | Value | Source |

| Mean Terminal Half-Life | 7.8 - 8.6 days | jhoponline.comdrugbank.com |

| Protein Binding | 95% | wikipedia.orgtga.gov.au |

| Steady State Cmax | 12.7 µg/mL (30% CV) | tga.gov.audovepress.com |

| Steady State Cmin | 13.0 µg/mL (30% CV) | drugbank.comdovepress.com |

The following table details the enzymes involved in the metabolism of enzalutamide to N-desmethyl enzalutamide:

| Parent Compound | Metabolite | Primary Metabolizing Enzyme | Secondary Metabolizing Enzyme | Source |

| Enzalutamide | N-desmethyl enzalutamide | CYP2C8 | CYP3A4/5 | jhoponline.comdrugbank.comtga.gov.au |

Structure

3D Structure

Properties

IUPAC Name |

4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F4N4O2S/c1-19(2)17(30)27(11-4-3-10(9-25)14(7-11)20(22,23)24)18(31)28(19)12-5-6-13(16(26)29)15(21)8-12/h3-8H,1-2H3,(H2,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFOGZGIBIQRPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)N)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601111408 | |

| Record name | N-Desmethylenzalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601111408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242137-16-1 | |

| Record name | 4-[3-[4-Cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-thioxo-1-imidazolidinyl]-2-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242137-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Desmethylenzalutamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601111408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Pharmacology of N Desmethyl Enzalutamide

Androgen Receptor Binding and Inhibition Mechanisms

N-desmethyl enzalutamide (B1683756) mirrors the mechanisms of its parent compound, enzalutamide, by targeting multiple stages of the androgen receptor (AR) signaling pathway. fda.govcancerquest.orgfda.gov This multifaceted inhibition is crucial to its anticancer activity.

Comparative Affinity with Enzalutamide for the Androgen Receptor

N-desmethyl enzalutamide exhibits a binding affinity for the androgen receptor that is comparable to that of enzalutamide. medchemexpress.comsnmjournals.org Both compounds competitively inhibit the binding of androgens, such as testosterone (B1683101), to the AR. fda.govfda.gov This high affinity is a key determinant of their potent antiandrogen activity. drugbank.comdovepress.com In vitro studies have demonstrated that N-desmethyl enzalutamide has a similar potency to enzalutamide in inhibiting the binding of testosterone to the androgen receptor.

| Compound | Comparative Androgen Receptor Affinity |

| N-desmethyl enzalutamide | Similar to enzalutamide medchemexpress.comsnmjournals.org |

| Enzalutamide | 5 to 8-fold higher than bicalutamide (B1683754) drugbank.comdovepress.comoncologynewscentral.com |

Impact on Androgen Receptor Nuclear Translocation

A critical step in androgen action is the translocation of the AR from the cytoplasm into the nucleus upon androgen binding. N-desmethyl enzalutamide, like its parent compound, effectively inhibits this nuclear translocation of the AR. fda.govfda.govgwu.edudovepress.com By preventing the AR from reaching its site of action within the nucleus, N-desmethyl enzalutamide effectively blocks the downstream signaling cascade that promotes prostate cancer cell growth. dovepress.com In vitro studies have confirmed that both enzalutamide and N-desmethyl enzalutamide inhibit the nuclear translocation of the androgen receptor. fda.gov

Inhibition of Androgen Receptor Interaction with DNA

Once inside the nucleus, the androgen receptor must bind to specific DNA sequences, known as androgen response elements (AREs), to regulate gene expression. N-desmethyl enzalutamide, along with enzalutamide, has been shown to inhibit the interaction of the activated androgen receptor with DNA. fda.govcancerquest.orgfda.govgwu.edudovepress.com This blockade of DNA binding is a crucial mechanism that prevents the transcription of genes involved in prostate cancer cell proliferation and survival. cancerquest.orgdovepress.com

Cellular Effects in Prostate Cancer Models

The molecular interactions of N-desmethyl enzalutamide with the androgen receptor translate into significant antitumor effects at the cellular level, as demonstrated in various prostate cancer models.

Impact on Prostate Cancer Cell Proliferation

Both enzalutamide and its active metabolite, N-desmethyl enzalutamide, have been shown to decrease the proliferation of prostate cancer cells in vitro. cancerquest.orgfda.govascopost.com By disrupting the androgen receptor signaling pathway, these compounds effectively halt the cell cycle and inhibit the growth of prostate cancer cells. cancerquest.org

Induction of Prostate Cancer Cell Death

In addition to inhibiting proliferation, enzalutamide and N-desmethyl enzalutamide can induce cell death, or apoptosis, in prostate cancer cells. cancerquest.orgfda.govascopost.com This pro-apoptotic effect contributes to the regression of tumors observed in preclinical models. cancerquest.org Studies have shown that treatment with enzalutamide leads to the induction of apoptosis in prostate cancer cells. drugbank.comoncologynewscentral.comdovepress.com

| Cellular Effect | Impact of N-desmethyl enzalutamide |

| Cell Proliferation | Decreased cancerquest.orgfda.govascopost.com |

| Cell Death (Apoptosis) | Induced cancerquest.orgfda.govdrugbank.comoncologynewscentral.comdovepress.comascopost.com |

Absence of Androgen Receptor Agonist Activity in Preclinical Studies

A critical feature of advanced antiandrogens is their ability to act as pure antagonists without exhibiting partial agonist activity, a phenomenon observed with first-generation antiandrogens like bicalutamide, particularly in the context of androgen receptor overexpression. dovepress.comjhoponline.com Preclinical studies have established that enzalutamide itself lacks androgen receptor agonist activity. europa.eu

N-desmethyl enzalutamide shares a similar in vitro pharmacological profile with its parent compound. clinicaltrials.govfda.govdovepress.com It demonstrates a comparable ability to competitively inhibit the binding of androgens to the androgen receptor. Furthermore, like enzalutamide, N-desmethyl enzalutamide effectively inhibits the nuclear translocation of the activated androgen receptor and its subsequent association with DNA, which are crucial steps for androgen-mediated gene transcription. fda.govfda.gov This consistent mechanism of action as a comprehensive AR signaling inhibitor underscores its function as a pure antagonist. In preclinical models, including prostate cancer cell lines, this activity translates to the inhibition of cell proliferation and induction of cancer cell death, without stimulating the androgen receptor pathway. dovepress.comfda.gov

Interactions with Other Cellular Pathways and Receptors

Beyond its targeted action on the androgen receptor signaling pathway, N-desmethyl enzalutamide has been shown to interact with other cellular targets, most notably the GABA-gated chloride channel.

GABA-gated Chloride Channel Binding and Inhibition

Both enzalutamide and its active metabolite, N-desmethyl enzalutamide, can cross the blood-brain barrier and interact with the gamma-aminobutyric acid (GABA)-gated chloride channel, which is the primary inhibitory neurotransmitter receptor in the central nervous system. fda.govtga.gov.au This interaction is characterized by the binding to and inhibition of the channel's activity. clinicaltrials.govamazonaws.com The antagonism of the GABA-A receptor is a known off-target effect for this class of drugs and is believed to be the mechanism underlying the potential for seizure induction. tga.gov.aunih.govresearchgate.net

In vitro studies have quantified the inhibitory potency of N-desmethyl enzalutamide against this channel. The findings from these studies demonstrate a direct interaction that may contribute to central nervous system-related side effects observed with enzalutamide therapy. clinicaltrials.govfda.gov

Table 1: Inhibitory Activity of N-desmethyl enzalutamide at the GABA-gated Chloride Channel

| Compound | Assay Type | Endpoint | Value |

|---|---|---|---|

| N-desmethyl enzalutamide (M2) | Channel Binding | IC₅₀ | 3.3 µg/mL clinicaltrials.gov |

| N-desmethyl enzalutamide (M2) | Cell-based Activity Inhibition | IC₅₀ | 1.07 µg/mL clinicaltrials.gov |

| N-desmethyl enzalutamide (M2) | Channel Inhibition | IC₅₀ | 2.3 µM tga.gov.au |

| Enzalutamide (Parent Drug) | Channel Binding | IC₅₀ | 1.2 µg/mL clinicaltrials.gov |

| Enzalutamide (Parent Drug) | Cell-based Activity Inhibition | IC₅₀ | 1.4 µg/mL clinicaltrials.gov |

| Enzalutamide (Parent Drug) | Channel Inhibition | IC₅₀ | ~3 µM tga.gov.au |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Metabolism and Biotransformation of N Desmethyl Enzalutamide

Formation Pathways from Enzalutamide (B1683756)

Enzalutamide undergoes extensive metabolism in the liver to form its major active metabolite, N-desmethyl enzalutamide. europa.euwikipedia.orgcancercareontario.ca This conversion is primarily mediated by specific cytochrome P450 enzymes.

Role of Cytochrome P450 Enzymes (CYP2C8 and CYP3A4/5) in Metabolite Formation

The formation of N-desmethyl enzalutamide from enzalutamide is predominantly catalyzed by the cytochrome P450 enzyme CYP2C8. drugbank.comwikipedia.orgtga.gov.aunih.gov The enzyme CYP3A4/5 also contributes to this metabolic conversion, but to a lesser extent. tga.gov.aueuropa.eutga.gov.aunih.gov Both CYP2C8 and CYP3A4/5 play a role in the generation of this active metabolite. tga.gov.aueuropa.eutga.gov.au In vitro studies have confirmed that these two enzymes are the major human cytochrome P450 isozymes responsible for the metabolism of enzalutamide. fda.gov

Enzymatic Conversion by Carboxylesterase 1 to Inactive Metabolites

Following its formation, N-desmethyl enzalutamide is further metabolized. In vitro studies have shown that carboxylesterase 1 is the enzyme responsible for converting N-desmethyl enzalutamide into its inactive carboxylic acid metabolite. europa.euastellas.usfda.gov Carboxylesterase 1 also plays a minor role in the direct metabolism of enzalutamide to this same inactive carboxylic acid derivative. europa.eu

Metabolic Stability of N-desmethyl Enzalutamide

The metabolic stability of a compound influences its duration of action and potential for drug-drug interactions. N-desmethyl enzalutamide exhibits notable stability in the presence of certain metabolic enzyme systems.

Lack of In Vitro Metabolism by Cytochrome P450s

In vitro studies have demonstrated that N-desmethyl enzalutamide is not metabolized by a range of cytochrome P450 enzymes. tga.gov.aueuropa.eueuropa.eu Specifically, it is not a substrate for human CYP1A1, CYP1A2, CYP2A6, CYP2B6, CYP2C8, CYP2C9, CYP2C18, CYP2C19, CYP2D6, CYP2E1, and CYP3A4/5. fda.gov This lack of metabolism by CYPs in vitro suggests that its clearance is not dependent on this major group of drug-metabolizing enzymes. tga.gov.aueuropa.eueuropa.eu

Influence on Drug Metabolizing Enzymes and Transporters

Enzalutamide and its metabolite can influence the expression and activity of various drug-metabolizing enzymes, which can lead to drug-drug interactions.

Induction Properties on Cytochrome P450 Isoenzymes (e.g., CYP1A1, CYP1A2, CYP3A4, CYP3A5)

While N-desmethyl enzalutamide itself has been shown to have weak induction properties, its parent compound, enzalutamide, is a known inducer of several cytochrome P450 isoenzymes. nih.gov Enzalutamide is a strong inducer of CYP3A4 and a moderate inducer of CYP2C9 and CYP2C19. wikipedia.orgtga.gov.aunih.gov Research has also demonstrated a concentration-dependent induction of CYP1A1, CYP1A2, and CYP3A5 mRNA by enzalutamide. nih.gov In vitro studies have also indicated that enzalutamide can cause time-dependent inhibition of CYP1A2. hemonc.org

Table of Enzymes Involved in N-desmethyl enzalutamide Metabolism

| Enzyme | Role in Metabolism |

|---|---|

| CYP2C8 | Primarily responsible for the formation of N-desmethyl enzalutamide from enzalutamide. drugbank.comwikipedia.orgtga.gov.aunih.gov |

| CYP3A4/5 | Plays a lesser role in the formation of N-desmethyl enzalutamide from enzalutamide. tga.gov.aueuropa.eutga.gov.aunih.gov |

| Carboxylesterase 1 | Metabolizes N-desmethyl enzalutamide to its inactive carboxylic acid metabolite. europa.euastellas.usfda.gov |

Table of Compound Names

| Compound Name |

|---|

| Enzalutamide |

| N-desmethyl enzalutamide |

| Carboxylic acid metabolite |

| Midazolam |

| Warfarin |

| Omeprazole |

| Alfentanil |

| Cyclosporine |

| Dihydroergotamine |

| Ergotamine |

| Fentanyl |

| Pimozide |

| Quinidine |

| Sirolimus |

| Tacrolimus |

| Phenytoin |

| S-mephenytoin |

| Gemfibrozil |

| Itraconazole |

| Carbamazepine |

| Phenobarbital |

| Rifabutin |

| Rifampin |

| Rifapentine |

| Apixaban |

| Rivaroxaban |

Effects on UDP-Glucuronosyltransferases (UGT1A3, UGT1A9, UGT2B7)

N-desmethyl enzalutamide, along with its parent compound, modulates the expression of several UGT enzymes, which are critical for the glucuronidation and subsequent elimination of various substances. While the parent compound enzalutamide is a notable inducer of several enzymes, its metabolite N-desmethyl enzalutamide generally shows weaker inductive properties. nih.govresearchgate.net

UGT1A3 and UGT1A9 : In vitro studies using LS180 cells demonstrated that the parent compound, enzalutamide, causes a concentration-dependent induction of UGT1A3 and UGT1A9 mRNA. nih.govresearchgate.netresearchgate.net In contrast, N-desmethyl enzalutamide is characterized as having only weak inductive capabilities. nih.govresearchgate.net

UGT2B7 : Both enzalutamide and its metabolite, N-desmethyl enzalutamide, have been shown to suppress the mRNA expression of UGT2B7. nih.govresearchgate.netresearchgate.net

| Enzyme | Effect | Key Finding | Citations |

|---|---|---|---|

| UGT1A3 | Weak Induction | Exhibits significantly weaker inductive properties compared to its parent compound, enzalutamide. | nih.govresearchgate.net |

| UGT1A9 | Weak Induction | Shows weak inductive properties in contrast to the concentration-dependent induction by enzalutamide. | nih.govresearchgate.net |

| UGT2B7 | Suppression | Suppresses the mRNA expression of UGT2B7. | nih.govresearchgate.netresearchgate.net |

Modulation of Efflux Transporters (P-glycoprotein, BCRP, MRP2)

N-desmethyl enzalutamide interacts with several key ATP-binding cassette (ABC) transporters, which are responsible for the efflux of drugs and other xenobiotics from cells. It is important to note that N-desmethyl enzalutamide itself is not a substrate for P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). europa.eunih.govresearchgate.netclinicaltrials.gov

P-glycoprotein (P-gp, ABCB1) : N-desmethyl enzalutamide is an inhibitor of P-gp. jhoponline.comclinicaltrials.govfda.govclinicaltrials.gov Research indicates that it is a more potent inhibitor of this transporter than enzalutamide. nih.govresearchgate.netresearchgate.net While the parent compound enzalutamide induces the expression of ABCB1 mRNA, N-desmethyl enzalutamide has weak induction properties. nih.gov

Breast Cancer Resistance Protein (BCRP, ABCG2) : Similar to its effect on P-gp, N-desmethyl enzalutamide acts as an inhibitor of BCRP. clinicaltrials.govclinicaltrials.gov It also demonstrates more potent inhibition of BCRP compared to enzalutamide. nih.govresearchgate.netresearchgate.net

Multidrug Resistance-Associated Protein 2 (MRP2, ABCC2) : The parent compound enzalutamide has been shown to induce ABCC2 mRNA expression. nih.govresearchgate.netresearchgate.net Some research has noted that certain nucleoside reverse transcriptase inhibitors (NRTIs) can act as inhibitors of MRP2. tandfonline.com

| Transporter | Effect | Key Finding | Citations |

|---|---|---|---|

| P-glycoprotein (P-gp) | Inhibition | Acts as a potent inhibitor, stronger than enzalutamide. It is not a substrate for P-gp. | europa.eujhoponline.comnih.govresearchgate.netresearchgate.netclinicaltrials.govfda.govclinicaltrials.gov |

| BCRP | Inhibition | Functions as a potent inhibitor, stronger than enzalutamide. It is not a substrate for BCRP. | europa.eunih.govresearchgate.netresearchgate.netclinicaltrials.govclinicaltrials.gov |

| MRP2 | Weak/Indirect Effect | The parent compound, enzalutamide, induces MRP2 mRNA. Direct effects of the metabolite are less defined. | nih.govresearchgate.netresearchgate.net |

Modulation of Organic Anion Transporting Polypeptides (OATPs)

Organic anion-transporting polypeptides are a family of uptake transporters crucial for drug disposition, particularly in the liver. capes.gov.br In vitro data indicates that enzalutamide is not a substrate for OATP1B1 or OATP1B3. tandfonline.comeuropa.eu However, its metabolite shows significant inhibitory activity.

N-desmethyl enzalutamide has been identified as a potent inhibitor of important drug transporters, including OATPs. nih.govresearchgate.netresearchgate.netresearchgate.net Its inhibitory effect on OATPs is more pronounced than that of the parent compound, enzalutamide. nih.govresearchgate.netresearchgate.net

| Transporter Family | Effect | Key Finding | Citations |

|---|---|---|---|

| OATPs | Inhibition | More potently inhibits OATPs compared to the parent compound, enzalutamide. | nih.govresearchgate.netresearchgate.netresearchgate.net |

Pharmacokinetic and Pharmacodynamic Characterization of N Desmethyl Enzalutamide

Systemic Exposure and Distribution

Following daily administration of enzalutamide (B1683756), steady state for both the parent drug and its active metabolite, N-desmethyl enzalutamide, is achieved in approximately 28 days. oncologynewscentral.comd-nb.infonih.gov At steady state, N-desmethyl enzalutamide circulates in the plasma at concentrations that are comparable to those of enzalutamide. nih.gov

Studies have reported specific mean concentration values at steady state. The mean maximum plasma concentration (Cmax) for N-desmethyl enzalutamide is 12.7 µg/mL, while the Cmax for enzalutamide is 16.6 µg/mL. drugbank.comjhoponline.com The mean minimum or trough concentrations (Cmin) are 13.0 µg/mL for N-desmethyl enzalutamide and 11.4 µg/mL for enzalutamide. drugbank.comtandfonline.com The daily fluctuations in plasma concentrations are low. jhoponline.com

Table 1: Steady-State Plasma Concentrations of Enzalutamide and N-desmethyl Enzalutamide

| Compound | Mean Cmax (µg/mL) | Mean Cmin (µg/mL) |

|---|---|---|

| Enzalutamide | 16.6 | 11.4 |

| N-desmethyl enzalutamide | 12.7 | 13.0 |

Data sourced from references drugbank.comjhoponline.comtandfonline.com

N-desmethyl enzalutamide is highly bound to plasma proteins. dovepress.com Approximately 95% of N-desmethyl enzalutamide is bound to plasma proteins. oncologynewscentral.comdrugbank.comjhoponline.comnih.gov This is slightly lower than its parent compound, enzalutamide, which is 97% to 98% bound, primarily to albumin. drugbank.comjhoponline.com

Insignificant Renal Excretion

Half-life Determination

N-desmethyl enzalutamide is the primary active metabolite of enzalutamide, formed in the liver through metabolism by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4. wikipedia.orgeuropa.eu This metabolite is pharmacologically active, exhibiting an in vitro potency similar to its parent compound, enzalutamide. wikipedia.org A distinguishing pharmacokinetic feature of N-desmethyl enzalutamide is its extended terminal half-life.

Following a single oral dose of enzalutamide, the mean terminal half-life (t½) for N-desmethyl enzalutamide is notably longer than that of the parent drug. wikipedia.org Research findings consistently place its half-life in the range of approximately 7.8 to 8.6 days. jhoponline.comdrugbank.com This compares to the mean terminal half-life of enzalutamide, which is approximately 5.8 days. wikipedia.orgeuropa.eudrugbank.com The prolonged half-life contributes to the sustained therapeutic activity of the drug, as N-desmethyl enzalutamide circulates in the plasma at steady-state concentrations comparable to those of enzalutamide itself. wikipedia.org

| Compound | Mean Terminal Half-life (t½) | Source |

|---|---|---|

| N-desmethyl enzalutamide | ~7.8 - 8.6 days | wikipedia.orgjhoponline.comdrugbank.com |

| Enzalutamide (Parent Compound) | ~5.8 days | wikipedia.orgeuropa.eudrugbank.com |

Exposure-Response Relationships

The relationship between the systemic exposure to N-desmethyl enzalutamide and clinical outcomes has been a subject of investigation in patients with metastatic castration-resistant prostate cancer (mCRPC).

Prostate-specific antigen (PSA) decline is a key biomarker for assessing the response to androgen receptor-targeted therapies. However, studies have generally not found a direct correlation between the plasma concentration of N-desmethyl enzalutamide and the magnitude of PSA response.

In a retrospective study involving 65 patients with mCRPC, plasma concentrations of N-desmethyl enzalutamide were not significantly different between patients who achieved a PSA response (a decline of ≥50% from baseline) and those who did not. nih.gov The mean concentration was 10.1 μg/ml in responders compared to 9.6 μg/ml in nonresponders. nih.gov Furthermore, analyses showed no significant relationship between N-desmethyl enzalutamide plasma concentrations and the time to PSA progression (TTPP). nih.gov Similarly, an exposure-response analysis from a major Phase 3 trial (CRPC2) that evaluated the sum of enzalutamide and N-desmethyl enzalutamide concentrations also found no relationship with time to PSA progression. fda.gov

Another study in a cohort of Japanese patients found that while 92.3% of patients achieved a PSA decrease of ≥50%, there was no clear relationship between the administered enzalutamide dose and the PSA response rate, further suggesting a flat exposure-response curve for this efficacy marker. iiarjournals.orgiiarjournals.org

| Study Population | Finding | Conclusion on Exposure-Response | Source |

|---|---|---|---|

| 65 mCRPC patients (real-world cohort) | No significant difference in N-desmethyl enzalutamide concentrations between PSA responders (10.1 μg/ml) and nonresponders (9.6 μg/ml). | No relationship between exposure and PSA response or time to PSA progression. | nih.gov |

| Phase 3 Trial (CRPC2) | Analysis of the sum of enzalutamide + N-desmethyl enzalutamide showed no exposure-response relationship for time to PSA progression. | No identifiable exposure-response relationship for PSA progression. | fda.gov |

| 13 Japanese mCRPC patients | No clear relationship between enzalutamide dose and PSA response rates. | Suggests a flat exposure-response curve for PSA decline. | iiarjournals.orgiiarjournals.org |

Similar to the findings for PSA response, a clear exposure-response relationship for survival outcomes has not been established for N-desmethyl enzalutamide within the therapeutic dose range.

Preclinical and Clinical Research Models Investigating N Desmethyl Enzalutamide

In Vitro Studies Utilizing Cell Lines

In vitro models, particularly human prostate cancer cell lines, have been instrumental in the initial characterization of N-desmethyl enzalutamide's biological activity. These studies provide a controlled environment to assess the compound's direct effects on cancer cells.

Prostate Cancer Cell Lines for Activity Assessment

The activity of N-desmethyl enzalutamide (B1683756) has been evaluated in various prostate cancer cell lines, which serve as fundamental tools for preclinical research. fda.gov In these in vitro settings, N-desmethyl enzalutamide has demonstrated a similar potency to its parent compound, enzalutamide. nih.govmedchemexpress.com Key findings from these studies include:

Androgen Receptor (AR) Inhibition: N-desmethyl enzalutamide, like enzalutamide, is a potent inhibitor of the androgen receptor signaling pathway. fda.govcancerquest.org It competitively inhibits the binding of androgens to the AR. tga.gov.autga.gov.au

Inhibition of Nuclear Translocation: A critical step in AR signaling is its translocation into the cell nucleus. Studies have confirmed that N-desmethyl enzalutamide effectively inhibits this process. fda.govnih.gov

Impact on Cell Proliferation and Viability: By blocking AR signaling, N-desmethyl enzalutamide has been shown to decrease the proliferation of prostate cancer cells and induce apoptosis (programmed cell death). cancerquest.orgtga.gov.au

Activity in Castration-Resistant Models: The LNCaP human prostate cancer cell line and its derivatives, which can overexpress the androgen receptor, have been used to model castration-resistant prostate cancer (CRPC). nih.govdovepress.com In these models, N-desmethyl enzalutamide has shown significant activity, highlighting its relevance in advanced disease settings. dovepress.com

The following table summarizes the key in vitro activities of N-desmethyl enzalutamide:

| Activity | Observation | Relevant Cell Lines |

| AR Binding Inhibition | Competitively inhibits androgen binding to the androgen receptor. | LNCaP and other AR-expressing prostate cancer cell lines. |

| AR Nuclear Translocation Inhibition | Prevents the movement of the androgen receptor into the cell nucleus. | LNCaP and other AR-expressing prostate cancer cell lines. |

| Cell Proliferation | Decreases the rate of cancer cell division. | Prostate cancer cell lines. |

| Apoptosis Induction | Induces programmed cell death in cancer cells. | Prostate cancer cell lines. |

In Vivo Xenograft Models

To bridge the gap between cell-based assays and human clinical trials, in vivo studies using animal models are essential. Xenograft models, where human prostate cancer cells are implanted into immunocompromised mice, have been pivotal in evaluating the anti-tumor efficacy of N-desmethyl enzalutamide in a living organism.

Evaluation of Tumor Growth Inhibition in Mouse Models

Mouse xenograft models of human prostate cancer have consistently demonstrated the potent anti-tumor activity of treatment that results in the formation of N-desmethyl enzalutamide. fda.govcancerquest.orgtga.gov.au Key findings from these preclinical studies include:

Tumor Volume Reduction: Administration of enzalutamide, which is metabolized to N-desmethyl enzalutamide, leads to a significant decrease in tumor volume in mouse models bearing human prostate cancer xenografts. fda.govcancerquest.org

Sustained Tumor Regression: In comparative studies, enzalutamide treatment has shown sustained tumor regression over the study period, unlike some first-generation antiandrogens where tumors may eventually resume growth. dovepress.com

Inhibition of Cell Proliferation and Induction of Apoptosis: Immunohistochemical analysis of tumors from treated mice has confirmed a decrease in markers of cell proliferation (like Ki67) and an increase in markers of apoptosis (like activated caspase-3). dovepress.com

Activity in Castration-Resistant Xenografts: The efficacy of enzalutamide and by extension its active metabolite has been demonstrated in xenograft models established from castration-resistant prostate cancer cells, such as LNCaP/AR, which overexpress the androgen receptor. nih.govdovepress.com

The following table presents a summary of findings from in vivo xenograft studies:

| Parameter | Observation | Mouse Model |

| Tumor Growth | Significant inhibition and regression of tumor volume. | Athymic nude mice with human prostate cancer cell xenografts (e.g., LNCaP/AR). |

| Cell Proliferation (Ki67) | Decreased staining, indicating reduced cell division. | Mouse xenograft models. |

| Apoptosis (Caspase-3) | Increased staining, indicating induced cell death. | Mouse xenograft models. |

Clinical Study Design and Patient Populations

The investigation of N-desmethyl enzalutamide in humans has involved carefully designed clinical trials with specific patient populations to understand its pharmacokinetics, safety, and efficacy.

Healthy Volunteer Cohorts

Studies in healthy male volunteers have been crucial for characterizing the fundamental pharmacokinetic properties of enzalutamide and its metabolites, including N-desmethyl enzalutamide, in the absence of disease-related variables. tga.gov.audovepress.com These studies typically involve:

Single-Dose and Multiple-Dose Studies: To determine the absorption, distribution, metabolism, and excretion of the parent drug and its metabolites. nih.govd-nb.info

Pharmacokinetic Profiling: Blood samples are collected over an extended period to measure the plasma concentrations of enzalutamide and N-desmethyl enzalutamide. nih.gov

Metabolite Characterization: These studies have confirmed that N-desmethyl enzalutamide is a major circulating active metabolite. nih.govfda.gov At steady state, the plasma concentration of N-desmethyl enzalutamide is approximately the same as that of enzalutamide. nih.govd-nb.info

A study in 14 healthy Chinese male volunteers who received a single oral dose of 160 mg enzalutamide found that the plasma concentration of enzalutamide increased rapidly, while the concentrations of its metabolites, including N-desmethyl enzalutamide, increased more gradually. nih.gov

Patients with Castration-Resistant Prostate Cancer (CRPC)

The primary target population for enzalutamide therapy, and therefore the focus of major clinical investigations involving N-desmethyl enzalutamide, is patients with castration-resistant prostate cancer (CRPC). tga.gov.audovepress.com This includes both patients who have and have not received prior chemotherapy. jhoponline.comeuropa.eu Key aspects of these clinical trials include:

Phase I/II Dose-Escalation Studies: Initial trials in CRPC patients were designed to determine the optimal dose, assessing both safety and anti-tumor activity. nih.gov These studies involved cohorts of patients receiving escalating doses of enzalutamide. nih.gov

Phase III Registrational Trials: Large, randomized, placebo-controlled trials, such as AFFIRM and PREVAIL, were conducted to definitively establish the efficacy and safety of enzalutamide in different CRPC patient populations. jhoponline.comeuropa.eumdpi.com The AFFIRM trial enrolled patients who had previously received docetaxel (B913) chemotherapy, while the PREVAIL trial focused on chemotherapy-naïve patients. jhoponline.comeuropa.eu

Pharmacokinetic-Pharmacodynamic Analyses: In these trials, the plasma concentrations of both enzalutamide and N-desmethyl enzalutamide were measured to explore the relationship between drug exposure and clinical outcomes. nih.govmedrxiv.org Studies have shown that at steady state, the mean maximum plasma concentrations for enzalutamide and N-desmethyl enzalutamide are significant. jhoponline.com For instance, one study reported mean trough plasma concentrations of 12.4 ± 3.0 μg/mL for enzalutamide and 8.8 ± 2.1 μg/mL for N-desmethyl enzalutamide in a cohort of 22 metastatic CRPC patients. nih.gov

The following table summarizes the key clinical study populations and designs for investigating N-desmethyl enzalutamide:

| Study Population | Study Phase | Key Objectives |

| Healthy Male Volunteers | Phase I | Characterize single and multiple-dose pharmacokinetics of enzalutamide and N-desmethyl enzalutamide. |

| CRPC Patients (Chemotherapy-Naïve and Post-Chemotherapy) | Phase I/II | Determine dose, safety, and preliminary efficacy. |

| CRPC Patients (Post-Chemotherapy - e.g., AFFIRM trial) | Phase III | Establish overall survival benefit and safety in a large, randomized setting. |

| CRPC Patients (Chemotherapy-Naïve - e.g., PREVAIL trial) | Phase III | Establish overall survival and radiographic progression-free survival benefit in a large, randomized setting. |

Patients with Hepatic Impairment

The impact of hepatic impairment on the pharmacokinetics of N-desmethyl enzalutamide, an active metabolite of enzalutamide, has been investigated in dedicated clinical studies. Given that enzalutamide is primarily eliminated through hepatic metabolism, understanding how liver dysfunction affects the exposure to both the parent drug and its active metabolite is crucial. d-nb.infoaacrjournals.org

Pharmacokinetic data were evaluated in studies involving individuals with mild (Child-Pugh Class A), moderate (Child-Pugh Class B), and severe (Child-Pugh Class C) hepatic impairment, who were compared to healthy subjects with normal hepatic function. d-nb.info In these studies, participants received a single oral dose of enzalutamide, and blood samples were collected over an extended period to determine the pharmacokinetic profiles of enzalutamide and N-desmethyl enzalutamide. d-nb.info

The research focused on the exposure to the total active moieties, which is the sum of enzalutamide and N-desmethyl enzalutamide, as both compounds exhibit similar in vitro activity. drugbank.com Findings from a study involving single 160 mg oral doses of enzalutamide indicated that the area under the plasma concentration-time curve (AUC) for the combined active moieties showed modest increases in subjects with mild and moderate hepatic impairment compared to their matched healthy controls. d-nb.info Specifically, the exposure (AUC) to the sum of enzalutamide and N-desmethyl enzalutamide increased by 13% in subjects with mild hepatic impairment and by 18% in those with moderate impairment. d-nb.info In subjects with severe hepatic impairment, the increase in AUC for the active moieties was 4%. d-nb.info

The mean maximum plasma concentration (Cmax) of the total active moieties was observed to be 24% higher in the mild hepatic impairment group. d-nb.info Conversely, the Cmax was lower in subjects with moderate and severe hepatic impairment, with decreases of 11% and 41%, respectively, when compared to healthy control subjects. d-nb.info These studies concluded that there were no major differences in the single-dose pharmacokinetics of the combined active components in individuals with hepatic impairment versus those with normal liver function. d-nb.inforesearchgate.net

Table 1: Change in Pharmacokinetic Parameters for the Sum of Enzalutamide and N-desmethyl Enzalutamide in Patients with Hepatic Impairment Following a Single 160 mg Dose

| Hepatic Impairment Category (Child-Pugh Class) | Number of Subjects | Change in AUC of Active Moieties vs. Healthy Controls | Change in Cmax of Active Moieties vs. Healthy Controls |

| Mild (Class A) | 6 | +13% | +24% |

| Moderate (Class B) | 8 | +18% | -11% |

| Severe (Class C) | 8 | +4% | -41% |

Dose-Escalation Studies

Dose-escalation studies have been fundamental in characterizing the pharmacokinetic profile of enzalutamide and its major active metabolite, N-desmethyl enzalutamide. nih.govnih.gov These trials are designed to determine how the body processes the drug at different dosage levels and to identify a suitable dose for further clinical investigation.

A key dose-escalation study involved 140 patients and evaluated daily oral doses of enzalutamide ranging from 30 mg to 360 mg. nih.govnih.gov The results of this study demonstrated that the exposure to enzalutamide was approximately dose-proportional across this range. nih.govnih.gov This indicates that as the dose of enzalutamide was increased, the resulting concentration in the blood increased in a predictable and proportional manner.

In patients with metastatic castration-resistant prostate cancer receiving a 160 mg daily dose, the mean pre-dose minimum concentration (Cmin) at steady state was 11.4 µg/mL for enzalutamide and 13.0 µg/mL for its active metabolite, N-desmethyl enzalutamide. fda.gov The accumulation of enzalutamide with daily dosing was approximately 8.3-fold relative to a single dose, with low daily fluctuations in plasma concentrations. fda.gov

The pharmacokinetic data from these dose-finding trials, which included the characterization of N-desmethyl enzalutamide levels, were crucial in establishing the 160 mg once-daily dose for pivotal Phase 3 studies. fda.gov

Table 2: Pharmacokinetic Findings from Enzalutamide Dose-Escalation Studies

| Parameter | Finding |

| Dose Range Studied | 30 mg to 360 mg per day |

| Dose Proportionality | Exposure was approximately dose-proportional across the studied range. |

| N-desmethyl enzalutamide at Steady State | Circulates at approximately the same plasma concentration as enzalutamide. |

| Steady State Achievement | Achieved by Day 28 of daily dosing. |

| Mean Steady-State Cmin (160 mg/day) | Enzalutamide: 11.4 µg/mLN-desmethyl enzalutamide: 13.0 µg/mL |

Mechanisms of Resistance Involving N Desmethyl Enzalutamide

Adaptive Responses to Androgen Receptor Pathway Inhibition

Prostate cancer cells exhibit remarkable plasticity in response to the profound and sustained inhibition of the androgen receptor (AR) pathway by enzalutamide (B1683756) and its active metabolite, N-desmethyl enzalutamide. This therapeutic pressure drives a complex array of adaptive responses aimed at restoring AR signaling or activating alternative survival pathways, ultimately leading to resistance.

One of the key adaptive mechanisms is the upregulation of intratumoral androgen biosynthesis. nih.gov Despite systemic androgen deprivation, resistant cancer cells can enhance their own production of androgens, thereby increasing the local concentration of ligands that can compete with enzalutamide and N-desmethyl enzalutamide for binding to the AR. nih.gov This is often achieved through the elevated expression of enzymes critical for steroid synthesis, such as aldo-keto reductase family 1 member C3 (AKR1C3), which catalyzes the conversion of weaker androgens to potent ones like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). nih.govnih.govjhoponline.com Studies have shown that enzalutamide-resistant prostate cancer cells can produce significantly higher levels of testosterone and DHT. jhoponline.com

Another significant adaptive response involves the glucocorticoid receptor (GR). nih.gov Potent AR inhibition by enzalutamide can lead to a substantial upregulation of GR expression. nih.govelifesciences.org The activated GR can then co-opt a significant portion of the AR-regulated gene expression program, promoting tumor growth despite the blockade of the AR. elifesciences.org This "receptor-swapping" mechanism is facilitated by sustained levels of cortisol within the tumor, which can result from the enzalutamide-induced loss of the enzyme 11β-hydroxysteroid dehydrogenase-2 (11β-HSD2), responsible for inactivating cortisol. elifesciences.orgclevelandclinic.org Restoring the expression of 11β-HSD2 has been shown to reverse this resistance in preclinical models. elifesciences.org

The table below summarizes key adaptive responses to AR pathway inhibition.

| Adaptive Mechanism | Key Molecular Players | Effect on Resistance |

| Intratumoral Androgen Biosynthesis | AKR1C3 | Increased local androgen levels, outcompeting enzalutamide and N-desmethyl enzalutamide. nih.govnih.govjhoponline.com |

| Glucocorticoid Receptor Upregulation | Glucocorticoid Receptor (GR), Cortisol, 11β-HSD2 | GR activation drives a pro-survival gene expression program, bypassing AR blockade. nih.govelifesciences.orgclevelandclinic.org |

These adaptive responses highlight the intricate and dynamic nature of resistance, where cancer cells can rewire their signaling and metabolic pathways to survive and proliferate under the selective pressure of potent AR-targeted therapies like enzalutamide.

Emergence of Androgen Receptor Mutations and Splice Variants

A primary mechanism of acquired resistance to enzalutamide and its active metabolite, N-desmethyl enzalutamide, involves genetic alterations within the androgen receptor (AR) gene itself. These alterations, which include point mutations and the generation of splice variants, enable the receptor to remain active despite the presence of the inhibitor.

Androgen Receptor Mutations:

Androgen Receptor Splice Variants (AR-Vs):

A more common and significant mechanism of resistance is the expression of constitutively active AR splice variants (AR-Vs). frontiersin.orgnih.gov These variants are truncated forms of the AR protein that lack the C-terminal LBD, the very domain targeted by enzalutamide and N-desmethyl enzalutamide. nih.govnih.gov The most extensively studied of these is AR-V7. mdpi.com

Because they lack the LBD, AR-Vs are not activated by androgens and are insensitive to drugs like enzalutamide. nih.gov They retain the N-terminal transactivation domain and the DNA-binding domain, allowing them to translocate to the nucleus and activate a significant portion of the AR target gene program, thereby driving cancer cell proliferation and survival in a ligand-independent manner. frontiersin.orgnih.govnih.gov The presence of AR-V7 in circulating tumor cells of patients has been strongly associated with primary and acquired resistance to enzalutamide, leading to poorer clinical outcomes. jhoponline.comnih.govmdpi.com The expression of AR-Vs can be induced by enzalutamide treatment itself, creating a direct pathway to therapeutic failure. amegroups.org

The table below summarizes key AR alterations conferring resistance.

| Alteration Type | Specific Example | Mechanism of Resistance | Clinical Relevance |

| Point Mutation | F876L | Converts enzalutamide from an antagonist to an agonist. nih.govdovepress.com | Identified in resistant tumors, but prevalence may be low. nih.gov |

| Point Mutation | T878A | Allows activation by enzalutamide and other steroids. mdpi.com | Contributes to resistance to second-generation AR inhibitors. mdpi.com |

| Splice Variant | AR-V7 | Lacks the ligand-binding domain, resulting in constitutive activity insensitive to enzalutamide. nih.govnih.gov | Strongly associated with resistance and poor prognosis in patients. jhoponline.comnih.govmdpi.com |

The emergence of these AR mutations and splice variants represents a direct evolutionary response of the cancer cells to the selective pressure of AR-targeted therapy, underscoring the central role of the AR in driving resistant disease.

Cross-Resistance with Other Androgen Receptor-Targeted Therapies

The development of resistance to enzalutamide, and by extension N-desmethyl enzalutamide, frequently leads to cross-resistance with other therapies that target the androgen receptor (AR) signaling axis, most notably abiraterone (B193195) acetate (B1210297). nih.govaacrjournals.org This phenomenon significantly limits sequential treatment options for patients with castration-resistant prostate cancer (CRPC).

The molecular underpinnings of this cross-resistance are often shared between the two drugs, primarily revolving around the continued activation of the AR pathway. frontiersin.org The emergence of constitutively active AR splice variants, particularly AR-V7, is a major driver of cross-resistance. nih.govaacrjournals.orgfrontiersin.org Since AR-V7 lacks the ligand-binding domain targeted by enzalutamide and also functions independently of the androgens whose synthesis is blocked by abiraterone, its presence renders both therapies ineffective. nih.govaacrjournals.orgresearchgate.net Clinical studies have demonstrated that patients with detectable AR-V7 in their circulating tumor cells have significantly poorer responses to both enzalutamide and abiraterone. jhoponline.comnih.gov

Furthermore, the AKR1C3/AR-V7 axis has been identified as a critical complex that confers broad cross-resistance. nih.govaacrjournals.org The enzyme AKR1C3, which is involved in androgen synthesis, can also bind to and stabilize the AR-V7 protein. nih.govaacrjournals.org This stabilization enhances the activity of AR-V7, promoting resistance not only to enzalutamide and abiraterone but also to other next-generation anti-androgens like apalutamide (B1683753) and darolutamide. nih.govaacrjournals.org

The table below outlines the cross-resistance observed between enzalutamide and other AR-targeted therapies.

| Therapy | Shared Resistance Mechanism | Key Molecular Players | Clinical Implication |

| Abiraterone Acetate | Reactivation of AR signaling | AR-V7, AKR1C3 | Limited efficacy when used sequentially after enzalutamide failure, and vice-versa. nih.govaacrjournals.orgfrontiersin.orgtandfonline.com |

| Apalutamide | Shared insensitivity of AR variants | AR-V7, AKR1C3 | Enzalutamide-resistant cells often show resistance to apalutamide. nih.govaacrjournals.org |

| Darolutamide | Shared insensitivity of AR variants | AR-V7, AKR1C3 | Enzalutamide-resistant cells often show resistance to darolutamide. nih.govaacrjournals.org |

Conversely, preclinical models have shown that resistance to AR-targeted therapies like enzalutamide does not necessarily confer cross-resistance to taxane-based chemotherapies such as docetaxel (B913) or cabazitaxel. aacrjournals.org This suggests that the mechanisms of resistance are distinct, with AR variants driving resistance to AR-targeted agents and other mechanisms, like drug efflux pumps, mediating taxane (B156437) resistance. aacrjournals.org This lack of inter-class cross-resistance provides a rationale for sequencing therapies from different classes. aacrjournals.org

Alternative Oncogenic Pathway Activation (e.g., PI3K/AKT/mTOR)

As prostate cancer cells adapt to the potent inhibition of the androgen receptor (AR) pathway by enzalutamide and N-desmethyl enzalutamide, they can develop resistance by activating alternative, or "bypass," signaling pathways to maintain their survival and proliferation. nih.govfrontiersin.org One of the most significant of these is the PI3K/AKT/mTOR pathway.

The PI3K/AKT/mTOR signaling cascade is a central regulator of cell growth, metabolism, and survival. nih.gov In prostate cancer, there is significant crosstalk between the AR and PI3K/AKT pathways. mdpi.comnih.gov Inhibition of the AR can lead to a compensatory activation of AKT phosphorylation. nih.gov This pathway is frequently deregulated in advanced prostate cancer, with loss of the tumor suppressor PTEN, a negative regulator of PI3K, occurring in a large percentage of cases of metastatic castration-resistant prostate cancer (mCRPC). urotoday.comaacrjournals.org

Activation of the PI3K/AKT pathway is strongly associated with resistance to enzalutamide. aacrjournals.orgexplorationpub.com This activation allows cancer cells to bypass their dependency on AR signaling. Preclinical studies have shown that combining enzalutamide with inhibitors of the PI3K/AKT pathway, such as AKT or dual PI3K/mTOR inhibitors, can overcome resistance and lead to significant tumor growth inhibition. nih.govurotoday.com This suggests that the activation of this bypass pathway is a crucial survival mechanism for cancer cells under the pressure of AR blockade.

Other bypass pathways have also been implicated in enzalutamide resistance. These include:

JAK2/STAT1 Pathway: Upregulation of the CXCR7 receptor following enzalutamide treatment can activate the downstream JAK2/STAT1 signaling cascade, promoting CRPC progression. frontiersin.org

Wnt Pathway: Increased noncanonical Wnt signaling has been observed in enzalutamide-resistant patient samples. nih.gov

MAPK Pathway: The BRAF-MAPK pathway is another alternative route that can be activated to confer resistance to AR-targeted therapies. explorationpub.com

The table below summarizes key alternative signaling pathways involved in resistance.

| Pathway | Key Components | Mechanism of Resistance | Therapeutic Implication |

| PI3K/AKT/mTOR | PI3K, AKT, mTOR, PTEN | Bypasses AR signaling to promote cell survival and proliferation. nih.govnih.gov | Combination with PI3K/AKT inhibitors can overcome resistance. nih.govurotoday.com |

| JAK2/STAT1 | CXCR7, JAK2, STAT1 | Activated by CXCR7 upregulation, driving cancer progression. frontiersin.org | Targeting CXCR7 or STAT1 may restore sensitivity. frontiersin.org |

| Wnt Signaling | Wnt5A | Noncanonical Wnt signaling is elevated in resistant cells. nih.gov | A potential target to overcome resistance. |

The activation of these alternative oncogenic pathways represents a fundamental shift in the signaling landscape of the cancer cell, allowing it to uncouple its growth from the AR axis and thereby evade the therapeutic effects of enzalutamide and N-desmethyl enzalutamide.

Analytical Methodologies for N Desmethyl Enzalutamide Quantification in Biological Matrices

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the preferred method for the quantification of N-desmethyl enzalutamide (B1683756) in biological samples due to its high sensitivity and specificity. semanticscholar.org This technique allows for the simultaneous determination of enzalutamide and N-desmethyl enzalutamide, and often other related compounds, in a single analytical run. nih.gov

Several validated LC-MS/MS methods have been reported in the literature for analyzing N-desmethyl enzalutamide in human and animal plasma. researchgate.nettandfonline.comyakhak.org These methods typically involve the use of a reversed-phase C18 column for chromatographic separation. researchgate.netnih.gov The mobile phase often consists of a mixture of an aqueous solution containing a modifier like formic acid and an organic solvent such as methanol (B129727) or acetonitrile (B52724), delivered in either an isocratic or gradient elution mode. nih.govresearchgate.net

Detection is achieved using a triple quadrupole mass spectrometer operating in the positive ion multiple reaction monitoring (MRM) mode. nih.govyakhak.org Specific precursor-to-product ion transitions are monitored for N-desmethyl enzalutamide to ensure selective and accurate quantification. For instance, a common transition monitored is m/z 451 → 195. core.ac.uk The use of a stable isotope-labeled internal standard, such as [D₆]-N-desmethyl enzalutamide, is a common practice to correct for matrix effects and variations in instrument response. nih.gov

The linearity of these LC-MS/MS methods for N-desmethyl enzalutamide typically covers a wide concentration range, for example, from 100 to 30,000 ng/mL in human plasma. nih.gov

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A typical HPLC-UV method involves chromatographic separation on a C18 column with an isocratic mobile phase, such as a mixture of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile. nih.gov UV detection is commonly performed at a wavelength of 270 nm. nih.gov These methods have demonstrated good linearity over clinically relevant concentration ranges, for example, 0.50–50.0 μg/mL for N-desmethyl enzalutamide in human plasma. nih.gov

Sample Preparation Techniques (e.g., Protein Precipitation, Liquid-Liquid Extraction)

Effective sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte of interest prior to chromatographic analysis. The most commonly employed techniques for the extraction of N-desmethyl enzalutamide from plasma are protein precipitation and liquid-liquid extraction. nih.govresearchgate.net

Protein Precipitation (PPT) is a simple and rapid technique that involves the addition of an organic solvent, typically acetonitrile or methanol, to the plasma sample to precipitate proteins. researchgate.netnih.govnih.gov After centrifugation, the supernatant containing the analyte is collected and can be directly injected into the HPLC or LC-MS/MS system or further processed. researchgate.netresearchgate.net This method is favored for its simplicity and high throughput. nih.gov

Liquid-Liquid Extraction (LLE) is another widely used technique that offers cleaner extracts compared to protein precipitation. researchgate.net It involves the extraction of the analyte from the aqueous plasma sample into an immiscible organic solvent, such as ethyl acetate or methyl tert-butyl ether. nih.govyakhak.org After separation of the two phases, the organic layer containing the analyte is evaporated to dryness and the residue is reconstituted in the mobile phase for analysis. researchgate.net While more time-consuming than PPT, LLE can provide better removal of matrix components, which is particularly important for LC-MS/MS analysis to minimize ion suppression or enhancement. nih.gov

Method Validation Parameters (Linearity, Precision, Accuracy, Stability)

To ensure the reliability and reproducibility of the analytical methods, they are rigorously validated according to international guidelines. The key validation parameters include linearity, precision, accuracy, and stability.

Linearity establishes the relationship between the instrument response and the known concentration of the analyte. For N-desmethyl enzalutamide, a linear response is typically observed over a defined concentration range, with correlation coefficients (r²) greater than 0.99. researchgate.netthieme-connect.com

Precision refers to the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is usually expressed as the coefficient of variation (%CV). For N-desmethyl enzalutamide quantification methods, both intra-day and inter-day precision are evaluated at multiple concentration levels, with acceptance criteria typically being a %CV of ≤15% (or ≤20% at the lower limit of quantification). nih.govyakhak.org

Accuracy is the closeness of the mean test results obtained by the method to the true value. It is expressed as the percentage of the nominal concentration. For N-desmethyl enzalutamide, accuracy is assessed at different concentration levels, and the results are expected to be within ±15% (or ±20% at the LLOQ) of the nominal values. nih.govyakhak.org

Stability of N-desmethyl enzalutamide in the biological matrix is evaluated under various storage and handling conditions to ensure that the analyte concentration does not change from the time of sample collection to the time of analysis. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability at frozen temperatures. nih.govnih.gov For example, N-desmethyl enzalutamide has been shown to be stable in human plasma for at least 23 days at ambient temperature and 2–8 °C, and for 14 months at −40 °C. nih.gov

Data Tables

Table 1: LC-MS/MS Method Parameters for N-desmethyl Enzalutamide Quantification

| Parameter | Details | Reference |

| Biological Matrix | Human Plasma, Mice Plasma | nih.gov, researchgate.net |

| Sample Preparation | Protein Precipitation (Acetonitrile) | nih.gov, researchgate.net |

| Chromatographic Column | C18 | nih.gov, researchgate.net |

| Mobile Phase | Gradient or Isocratic with Formic Acid and Acetonitrile/Methanol | nih.gov, researchgate.net |

| Detection | Triple Quadrupole MS (MRM mode) | nih.gov, yakhak.org |

| Linearity Range | 500–50,000 ng/mL (Human Plasma) | nih.gov |

| 1.07–2000 ng/mL (Mice Plasma) | researchgate.net | |

| Precision (%CV) | <8% (Intra- and Inter-day) | nih.gov |

| Accuracy | Within 108% of nominal value | nih.gov |

Table 2: HPLC-UV Method Parameters for N-desmethyl Enzalutamide Quantification

| Parameter | Details | Reference |

| Biological Matrix | Human Plasma | nih.gov |

| Sample Preparation | Protein Precipitation (Acetonitrile) | nih.gov |

| Chromatographic Column | C18 | nih.gov |

| Mobile Phase | Isocratic with Ammonium Acetate Buffer and Acetonitrile | nih.gov |

| Detection | UV at 270 nm | nih.gov |

| Linearity Range | 0.50–50.0 μg/mL | nih.gov |

| Precision (%CV) | ≤10% (Intra- and Inter-day) | nih.gov |

| Accuracy | ≤10% deviation from nominal value | nih.gov |

Q & A

Q. What is the pharmacological role of N-desmethyl enzalutamide in the therapeutic efficacy of enzalutamide?

N-desmethyl enzalutamide, the major active metabolite of enzalutamide, contributes significantly to clinical outcomes due to its similar in vitro potency to the parent drug. Both compounds competitively inhibit androgen receptor (AR) binding, block nuclear translocation, and suppress AR-DNA interactions. Pharmacokinetic studies show comparable steady-state plasma concentrations (enzalutamide: 11.4 µg/mL; N-desmethyl enzalutamide: 13.0 µg/mL), supporting their combined therapeutic effect . Methodologically, in vitro AR-binding assays (e.g., positron emission tomography with 18F-dihydrotestosterone) and comparative pharmacokinetic modeling are used to validate their bioequivalence .

Q. How can researchers quantify N-desmethyl enzalutamide in clinical samples alongside other prostate cancer therapeutics?

Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods enable simultaneous quantification of N-desmethyl enzalutamide, enzalutamide, abiraterone, and bicalutamide. Key parameters include:

- Chromatography : Retention times of 5.0 min (N-desmethyl enzalutamide) and 6.0 min (enzalutamide) with a C18 column .

- Calibration ranges : 100–30,000 ng/mL for N-desmethyl enzalutamide and enzalutamide, achieving FDA-compliant accuracy (±15%) and precision (CV ≤15%) .

- Recovery and matrix effects : Extraction recoveries of 77–115% with ionization suppression ≤35% .

Q. What are the primary metabolic pathways influencing N-desmethyl enzalutamide exposure?

N-desmethyl enzalutamide is formed via CYP3A4/2C8-mediated oxidation of enzalutamide. Its elimination half-life (7.8–8.6 days) exceeds that of the parent drug (5.8 days), contributing to prolonged AR suppression. Concomitant use of CYP2C8 inhibitors (e.g., gemfibrozil) increases exposure to active metabolites by 37%, necessitating dose adjustments (e.g., reducing enzalutamide from 160 mg to 80 mg daily) . Researchers should use population pharmacokinetic models to assess CYP-mediated drug-drug interactions in clinical cohorts .

Advanced Research Questions

Q. How should exposure-response analyses account for variability in N-desmethyl enzalutamide plasma concentrations?

Real-world studies report high interpatient variability (CV%: 19% for N-desmethyl enzalutamide vs. 18% for enzalutamide). Linear regression models correlate older age with higher metabolite concentrations (p=0.046). In exposure-response analyses, quartile-based stratification of combined enzalutamide + N-desmethyl enzalutamide concentrations shows uniform survival benefits across quartiles (HR=0.63–0.71 vs. placebo), suggesting no therapeutic threshold . Methodologically, mixed-effects models and time-to-event analyses (e.g., Kaplan-Meier) are recommended to address variability .

Q. What experimental approaches resolve contradictions in pharmacokinetic/pharmacodynamic (PK/PD) data for N-desmethyl enzalutamide?

While phase III trials showed no exposure-response threshold for overall survival, phase I imaging linked enzalutamide Cmin ≥5 µg/mL to AR suppression. To reconcile this, researchers should:

- Integrate metabolite data : Earlier trials excluded N-desmethyl enzalutamide measurements, potentially underestimating total AR inhibition .

- Use composite endpoints : Combine PSA response, radiographic progression-free survival, and AR occupancy metrics in multivariate analyses .

- Apply Bayesian modeling : Incorporate prior PK/PD data to refine exposure targets in heterogeneous populations .

Q. How can in vitro models elucidate resistance mechanisms to N-desmethyl enzalutamide in castration-resistant prostate cancer (CRPC)?

Resistance studies utilize:

- Gene expression profiling : Differential expression analysis of datasets (e.g., GSE151083) identifies upregulated genes (e.g., RAD51) in enzalutamide-resistant cell lines .

- Functional validation : siRNA knockdown or CRISPR-Cas9 targeting candidate genes (e.g., AR splice variants) in xenograft models .

- Metabolite-specific assays : Compare AR binding affinity and nuclear translocation inhibition between enzalutamide and N-desmethyl enzalutamide in resistant vs. sensitive lines .

Q. What methodologies optimize therapeutic drug monitoring (TDM) for N-desmethyl enzalutamide in patients with hepatic impairment?

Population PK analyses indicate no significant exposure changes in mild/moderate hepatic impairment (Child-Pugh A/B). However, TDM protocols should:

- Monitor trough concentrations : Target combined enzalutamide + N-desmethyl enzalutamide Cmin ≥5 µg/mL .

- Adjust for CYP induction : Strong CYP3A4 inducers (e.g., rifampin) reduce metabolite exposure by 37%, requiring dose escalation to 240 mg/day .

- Use adaptive dosing : For patients with dose-limiting toxicity (e.g., fatigue), reduce to 80 mg/day and reassess after 4 weeks .

Q. How do drug interaction studies inform co-administration of N-desmethyl enzalutamide with CYP2C8/3A4 substrates?

Enzalutamide and N-desmethyl enzalutamide inhibit P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), increasing exposure to narrow-therapeutic-index drugs (e.g., digoxin). Experimental designs should:

- Employ static models : Estimate interaction risks using [I]/IC50 ratios for CYP enzymes .

- Conduct dynamic simulations : Physiologically based pharmacokinetic (PBPK) models predict changes in AUC for sensitive substrates (e.g., warfarin) .

- Validate clinically : Phase I crossover studies in healthy volunteers assess PK shifts (e.g., midazolam AUC ↓37% with enzalutamide) .

Methodological Guidelines

- For analytical studies : Adhere to FDA bioanalytical validation guidelines for selectivity, matrix effects, and stability .

- For clinical PK/PD : Use non-compartmental analysis (NCA) for steady-state exposure and model-based meta-analysis for cross-trial comparisons .

- For resistance research : Prioritize functional genomics over transcriptomics alone to identify actionable targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.